N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide
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Overview
Description
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and an indole core. It has shown potential in various pharmacological and biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The newly synthesized compounds are then purified and characterized using techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can be used to reduce specific functional groups, such as ketones, to alcohols.
Substitution: This reaction can involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols. Substitution reactions could result in various substituted derivatives of the original compound.
Scientific Research Applications
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound has shown potential in modulating biological pathways, making it useful in biochemical research.
Medicine: It has been investigated for its potential therapeutic effects, particularly in neuropharmacology, where it acts as a 5-HT3 receptor antagonist
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets. As a 5-HT3 receptor antagonist, it modulates serotonergic transmission, which can influence various physiological and psychological processes . The compound binds to the 5-HT3 receptor, inhibiting its activity and thereby affecting the levels of serotonin in the brain .
Comparison with Similar Compounds
Similar Compounds
3-(4-Benzylpiperazin-1-yl)-benzonitrile: This compound shares the benzylpiperazine moiety and has similar pharmacological properties.
4-(3-(4-Benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: This compound also includes a benzylpiperazine group and has been studied for its antimicrobial activity.
Uniqueness
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is unique due to its indole core, which is not present in many similar compounds. This structural feature contributes to its distinct pharmacological profile and potential therapeutic applications.
Biological Activity
N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article discusses the biological activity of this compound, highlighting its mechanisms, efficacy in various biological systems, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Indole Core : The indole moiety contributes to the compound's interaction with various biological targets.
- Piperazine Substituent : The presence of a benzylpiperazine group enhances its receptor binding capabilities.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. Research has demonstrated its effectiveness against various cancer cell lines, including breast and lung cancer cells.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |
Neuroprotective Effects
The compound also shows promise in neuroprotection. It has been evaluated for its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study: Neuroprotective Effects in Animal Models
In a study involving mice treated with neurotoxic agents, administration of the compound resulted in:
- Reduced neuronal loss in the hippocampus.
- Improved cognitive function , as assessed by memory tests.
Antimicrobial Activity
This compound has also been tested for antimicrobial properties. It displayed activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Modulation : The compound acts as a modulator of various receptors, including serotonin and dopamine receptors.
- Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Properties : Exhibits antioxidant activity that may contribute to its neuroprotective effects.
Properties
Molecular Formula |
C25H30N4O4 |
---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,5-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-32-22-9-8-20-19(24(22)33-2)16-21(27-20)25(31)26-11-10-23(30)29-14-12-28(13-15-29)17-18-6-4-3-5-7-18/h3-9,16,27H,10-15,17H2,1-2H3,(H,26,31) |
InChI Key |
KMHFUNZQTVNCRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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